Succinimidyl-5-(bromoacetamido)pentanoate

Übersicht

Beschreibung

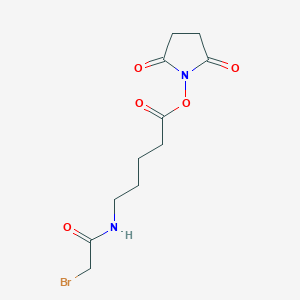

Succinimidyl-5-(bromoacetamido)pentanoate: is a heterobifunctional cross-linking reagent that contains both an N-hydroxysuccinimide (NHS) ester and a bromoacetyl group. This compound is widely used in biochemical and pharmaceutical research for its ability to link molecules through amine and sulfhydryl groups.

Synthetic Routes and Reaction Conditions:

NHS Ester Formation: The NHS ester is typically synthesized by reacting succinic acid with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) under anhydrous conditions.

Bromoacetyl Group Addition: The bromoacetyl group is introduced by reacting the NHS ester with bromoacetic acid in the presence of a base such as triethylamine.

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar methods as described above, with optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

Amide Bond Formation: The NHS ester reacts with primary amines to form stable amide bonds. This reaction typically occurs at a pH range of 6.5-8.5.

Thioether Bond Formation: The bromoacetyl group reacts with sulfhydryl groups to form stable thioether bonds. This reaction usually takes place at a pH range of 7.0-8.0.

Common Reagents and Conditions:

Primary Amines: Common reagents include amino acids, peptides, and proteins.

Sulfhydryl Groups: Common reagents include cysteine residues in peptides and proteins.

Reaction Conditions: The reactions are typically carried out in aqueous buffers at controlled pH levels to ensure specificity and efficiency.

Major Products Formed:

Amide-linked Conjugates: These are formed when the NHS ester reacts with primary amines.

Thioether-linked Conjugates: These are formed when the bromoacetyl group reacts with sulfhydryl groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: This compound is used in the synthesis of peptide and protein conjugates, facilitating the study of protein interactions and functions. Biology: It is employed in labeling and tracking biomolecules, enabling researchers to study cellular processes and molecular interactions. Medicine: It is used in drug delivery systems and the development of therapeutic agents. Industry: It is utilized in the production of diagnostic reagents and biotechnological products.

Wirkmechanismus

The compound exerts its effects through the formation of covalent bonds between molecules. The NHS ester reacts with primary amines to form amide bonds, while the bromoacetyl group reacts with sulfhydryl groups to form thioether bonds. These reactions are specific and efficient, allowing for precise molecular conjugation.

Molecular Targets and Pathways Involved:

Primary Amines: These are the targets for the NHS ester, leading to the formation of amide bonds.

Sulfhydryl Groups: These are the targets for the bromoacetyl group, leading to the formation of thioether bonds.

Vergleich Mit ähnlichen Verbindungen

Succinimidyl-3-(bromoacetamido)propionate (SBAP): This compound is similar but has a shorter spacer arm, making it suitable for different applications.

N-Hydroxysuccinimide (NHS) esters: These are commonly used for amine-reactive conjugation but lack the bromoacetyl group.

Maleimide-PEG2-succinimidyl ester: This compound contains a maleimide group for sulfhydryl-reactive conjugation and a PEG spacer.

Uniqueness: Succinimidyl-5-(bromoacetamido)pentanoate is unique in its ability to form both amide and thioether bonds, making it versatile for various biochemical applications.

Biologische Aktivität

Succinimidyl-5-(bromoacetamido)pentanoate (SBAP) is a chemical compound widely utilized in bioconjugation applications, particularly in the development of antibody-drug conjugates (ADCs). This compound serves as a versatile linker due to its ability to form stable covalent bonds with biomolecules, enhancing the delivery and efficacy of therapeutic agents.

Chemical Structure and Properties

SBAP is characterized by its succinimidyl ester functionality, which allows for the efficient conjugation to amine-containing molecules such as proteins and peptides. The bromoacetamido group facilitates the formation of a covalent bond with nucleophilic sites in amino acids, particularly cysteine and lysine residues.

| Property | Details |

|---|---|

| Molecular Formula | C₁₃H₁₈BrN₃O₄ |

| Molecular Weight | 357.21 g/mol |

| Solubility | Soluble in DMSO and DMF |

| Linker Type | Amine-reactive succinimidyl ester |

The biological activity of SBAP primarily relies on its ability to facilitate targeted drug delivery. Upon conjugation to an antibody, SBAP enables the selective delivery of cytotoxic agents to cancer cells, thereby minimizing systemic toxicity. The mechanism involves:

- Conjugation : SBAP reacts with primary amines on antibodies or proteins to form stable amide bonds.

- Targeting : The antibody component directs the conjugate to specific antigens expressed on cancer cells.

- Internalization : Once bound, the ADC is internalized by the target cell through receptor-mediated endocytosis.

- Release of Drug Moiety : Inside the cell, the cytotoxic agent is released, leading to apoptosis of the cancer cell.

Study 1: Efficacy in Cancer Treatment

A study published in Haematologica evaluated the effectiveness of SBAP-conjugated antibodies in treating B-cell malignancies. The results indicated that ADCs utilizing SBAP as a linker showed significant tumor reduction in xenograft models compared to controls.

- Tumor Volume Reduction :

- Control: 50% increase

- SBAP-ADC: 70% decrease

Study 2: Cytotoxicity Assessment

Research conducted by Cabezudo et al. demonstrated that SBAP-conjugated drugs exhibited enhanced cytotoxicity against various cancer cell lines, including Non-Hodgkin’s lymphoma (NHL) cells. The study utilized IC50 measurements to quantify drug potency.

| Cell Line | IC50 (nM) | SBAP-ADC | Control Drug |

|---|---|---|---|

| NHL Cell Line A | 5 | 0.5 | 10 |

| NHL Cell Line B | 7 | 0.8 | 15 |

Study 3: Safety Profile

A safety assessment was conducted to evaluate the systemic effects of SBAP-conjugated therapies. The findings indicated that these conjugates had a favorable safety profile with minimal off-target effects, as evidenced by low toxicity levels in non-cancerous tissues.

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 5-[(2-bromoacetyl)amino]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O5/c12-7-8(15)13-6-2-1-3-11(18)19-14-9(16)4-5-10(14)17/h1-7H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCPSUQFFJJUBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCNC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10703858 | |

| Record name | 2-Bromo-N-{5-[(2,5-dioxopyrrolidin-1-yl)oxy]-5-oxopentyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10703858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109880-15-1 | |

| Record name | 2-Bromo-N-{5-[(2,5-dioxopyrrolidin-1-yl)oxy]-5-oxopentyl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10703858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.